

# Tivozanib: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tivozanib**, marketed under the brand name Fotivda, is a potent and selective oral tyrosine kinase inhibitor (TKI).[1][2] It functions primarily by targeting the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis—the formation of new blood vessels.[2] This targeted mechanism of action makes it a significant therapeutic agent in the treatment of advanced renal cell carcinoma (RCC), for which it has received regulatory approval.[3] This document provides a comprehensive technical overview of **tivozanib**'s chemical structure, physicochemical properties, mechanism of action, and associated experimental methodologies.

### **Chemical Structure and Identification**

**Tivozanib** is a quinoline-urea derivative.[2] Its chemical structure is characterized by a 6,7-dimethoxyquinoline core linked via an ether bond to a 3-chloro-4-aminophenoxy group, which in turn is connected to a 5-methylisoxazole moiety through a urea linkage.[3]



Identifier	Value
IUPAC Name	1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea[3]
CAS Number	475108-18-0[1]
Molecular Formula	C22H19ClN4O5[1]
SMILES	CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC 3=C4C=C(C(=CC4=NC=C3)OC)OC)CI[3]
InChI Key	SPMVMDHWKHCIDT-UHFFFAOYSA-N[4]
Synonyms	AV-951, KRN951[2]

# **Physicochemical Properties**

**Tivozanib** hydrochloride monohydrate presents as a white to light brown powder.[2] It is characterized by low aqueous solubility.[5]

Property	Value	Reference
Molecular Weight	454.86 g/mol	[2]
Melting Point	220-233 °C	[6]
logP (Octanol/Water)	4.31	[6]
pKa (Strongest Acidic)	8.27 (Predicted)	[7]
pKa (Strongest Basic)	5.89 (Predicted)	[7]
Water Solubility	Practically insoluble (0.09 mg/mL for hydrochloride salt)	[8]
DMSO Solubility	≥ 2 mg/mL	[4]

## **Mechanism of Action**



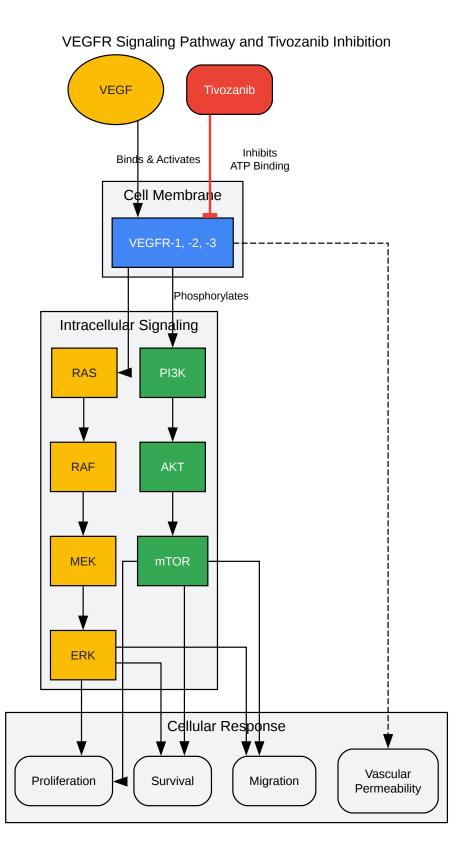




**Tivozanib** exerts its anti-tumor effects by inhibiting angiogenesis. It is a potent and selective inhibitor of all three vascular endothelial growth factor receptors: VEGFR-1, VEGFR-2, and VEGFR-3.[9] By binding to the ATP-binding site of these receptors, **tivozanib** prevents their phosphorylation and subsequent activation.[1] This blockade disrupts the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1] In addition to its potent activity against VEGFRs, **tivozanib** also demonstrates inhibitory effects on other tyrosine kinases such as c-Kit and platelet-derived growth factor receptor beta (PDGFR-β) at therapeutically relevant concentrations.[3]

## **Signaling Pathway Diagram**





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Caption: **Tivozanib** inhibits VEGFR phosphorylation, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways.

## **Pharmacokinetic (ADME) Properties**

**Tivozanib** exhibits a long elimination half-life, which supports once-daily dosing.[2] It is primarily metabolized by the cytochrome P450 system and excreted mainly through the feces. [2]

ADME Parameter	Value	Reference
Absorption (T <sub>max</sub> )	2 to 24 hours (oral)	[2]
Distribution (Protein Binding)	>99% (primarily to albumin)	[2]
Distribution (Apparent Volume, Vd/F)	121 L	[10]
Metabolism	Primarily via CYP3A4 and CYP1A1; >90% circulates unchanged	[2]
Elimination Half-life	4.5 - 5.1 days	[2]
Excretion	79% in feces (26% as unchanged drug), 12% in urine (as metabolites)	[2][3]

## **Experimental Protocols**

This section details the methodologies used to characterize the properties of **tivozanib**.

# In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of **tivozanib** to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption (higher luminescence signal) corresponds to higher kinase



inhibition.

#### Methodology:

- Reagent Preparation:
  - Kinase Buffer (1x): Prepare by diluting a 5x stock (e.g., containing Tris-HCl, MgCl<sub>2</sub>, MnCl<sub>2</sub>,
    DTT) with distilled water.[2]
  - ATP Solution: Prepare a working solution (e.g., 500 μM) in 1x Kinase Buffer.[11]
  - Substrate Solution: Use a generic tyrosine kinase substrate, such as Poly(Glu,Tyr) 4:1,
    diluted in 1x Kinase Buffer.[2]
  - Enzyme Solution: Dilute purified recombinant human VEGFR-2 kinase domain to a working concentration (e.g., 1-2 ng/μL) in 1x Kinase Buffer.[11]
  - **Tivozanib** Dilutions: Prepare a serial dilution of **tivozanib** in 10% DMSO, creating a range of concentrations to determine the IC<sub>50</sub>.
- Assay Procedure (96-well plate format):
  - $\circ$  To each well, add 5 µL of the **tivozanib** dilution or vehicle control (10% DMSO).
  - Add 25 μL of a master mix containing 1x Kinase Buffer, ATP, and the substrate.
  - Initiate the kinase reaction by adding 20 μL of the diluted VEGFR-2 enzyme solution to all wells except the "blank" control. Add 20 μL of 1x Kinase Buffer to the blank wells.[2]
  - Incubate the plate at 30°C for 45 minutes.[2]
- Detection:
  - Add 50 μL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.[2]
  - Incubate at room temperature for 15 minutes, protected from light.[2]



- Measure the luminescence signal using a microplate reader.
- Data Analysis:
  - Subtract the "blank" reading from all other readings.
  - Calculate the percent inhibition for each tivozanib concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve.

## **Endothelial Cell Proliferation Assay (MTT-Based)**

This assay assesses the cytostatic effect of **tivozanib** on endothelial cells, which is a functional consequence of VEGFR inhibition.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells. [6]

#### Methodology:

- · Cell Culture:
  - Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.
  - Seed the HUVECs into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of medium.
  - Incubate for 24 hours to allow for cell attachment.
- Treatment:
  - Prepare serial dilutions of tivozanib in cell culture medium.



- Remove the medium from the cells and replace it with 100 μL of medium containing the various concentrations of tivozanib or vehicle control.
- Incubate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.

#### MTT Assay:

- Add 10 μL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[3]
- Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]
- Carefully aspirate the medium containing MTT.
- Add 100-150 μL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[3][4]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

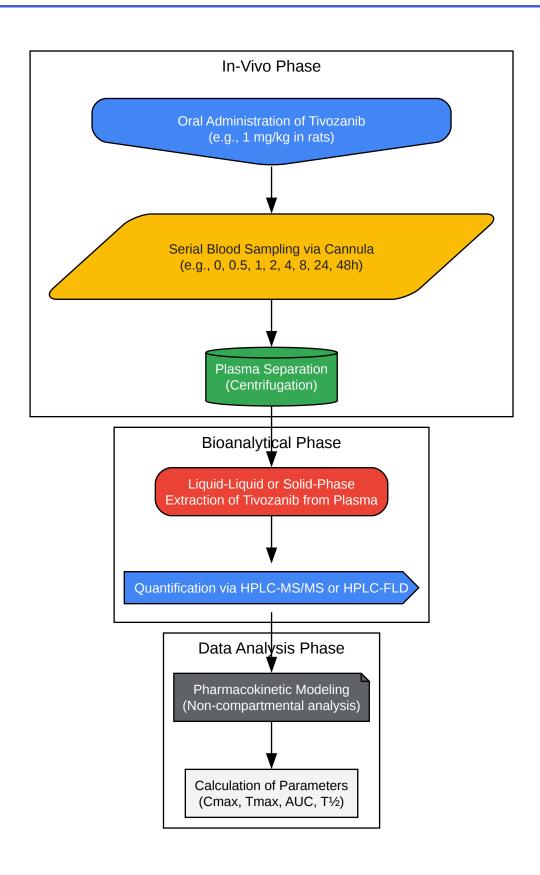
#### Data Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC<sub>50</sub> value, representing the concentration of tivozanib that inhibits cell proliferation by 50%.

## **Preclinical Pharmacokinetic Study Workflow**

This workflow describes a typical study in rodents to determine key pharmacokinetic parameters of **tivozanib**.





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Caption: A typical workflow for a preclinical pharmacokinetic study of an orally administered drug.

#### Conclusion

**Tivozanib** is a well-characterized small molecule inhibitor with high potency and selectivity for VEGFRs. Its distinct chemical structure translates to favorable physicochemical and pharmacokinetic properties for oral administration. The established mechanism of action, centered on the potent inhibition of angiogenesis, provides a strong rationale for its clinical efficacy in hypervascular tumors like renal cell carcinoma. The experimental protocols outlined herein represent standard methodologies for the preclinical evaluation and characterization of similar targeted kinase inhibitors.

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